(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the ethoxy, fluorophenyl, and prop-2-ynyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s thiazolidine-2,4-dione core is known for its potential anti-inflammatory and anti-diabetic properties. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being investigated for its potential to treat conditions such as diabetes and inflammation. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in catalysis and material science are also being explored.
Mechanism of Action
The mechanism of action of (5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. This interaction can lead to anti-inflammatory and anti-diabetic effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar biological activity but withdrawn due to safety concerns.
Uniqueness
What sets (5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO4S/c1-3-11-24-21(25)20(29-22(24)26)13-16-7-10-18(19(12-16)27-4-2)28-14-15-5-8-17(23)9-6-15/h1,5-10,12-13H,4,11,14H2,2H3/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDPTOWTXBDVGT-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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